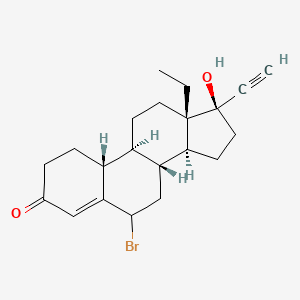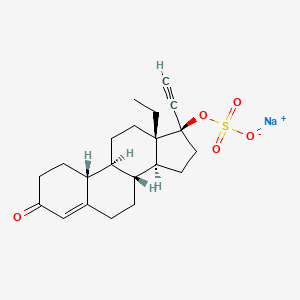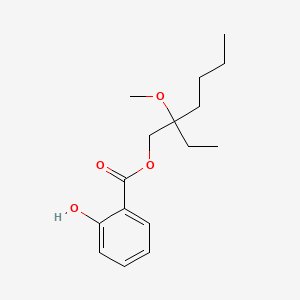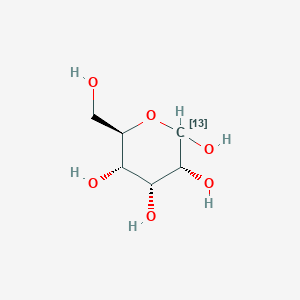
D-Allopyranose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Allose-13C: is a rare monosaccharide, specifically a C-3 epimer of D-glucose. It is labeled with the carbon-13 isotope, which makes it particularly useful in various scientific research applications. This compound is known for its low caloric value and non-toxic nature, making it an appealing substitute for traditional sugars in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Allose can be synthesized chemically and enzymatically. Chemically, it can be prepared by the reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, D-Allose can be produced from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: Industrial production of D-Allose involves biotechnological methods due to the inefficiency and environmental concerns associated with chemical synthesis. Enzymatic production using D-allulose 3-epimerase and D-ribose-5-phosphate isomerase has been reported to be effective .
Análisis De Reacciones Químicas
Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-Allose can be oxidized using reagents like nitric acid to form D-allonic acid.
Reduction: Reduction of D-Allose can be achieved using sodium borohydride to produce D-allitol.
Substitution: Substitution reactions can occur with halogens under acidic conditions to form halogenated derivatives.
Major Products:
Oxidation: D-allonic acid
Reduction: D-allitol
Substitution: Halogenated D-Allose derivatives
Aplicaciones Científicas De Investigación
D-Allose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Industry: Utilized as a low-calorie sweetener in food products and as a cryoprotectant in biological samples.
Mecanismo De Acción
D-Allose exerts its effects through various molecular pathways:
Reactive Oxygen Species Regulation: Modulates oxidative stress by regulating reactive oxygen species levels.
Cell Cycle Arrest: Induces cell cycle arrest, particularly in cancer cells, thereby inhibiting their proliferation.
Metabolic Reprogramming: Alters cellular metabolism to reduce energy production in cancer cells.
Autophagy and Apoptosis: Promotes autophagy and apoptosis in cancer cells, enhancing the effectiveness of radiotherapy and chemotherapy.
Comparación Con Compuestos Similares
D-Altrose: C-2 epimer of D-Allose
D-Gulose: C-4 epimer of D-Allose
D-Allulose: Aldose-ketose isomer of D-Allose
D-Glucose: C-3 epimer of D-Allose
Uniqueness: D-Allose is unique due to its combination of low caloric value, non-toxicity, and extensive health benefits, including anti-cancer and anti-inflammatory properties. Its isotopic labeling with carbon-13 further enhances its utility in research applications, particularly in NMR spectroscopy .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3R,4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 |
Clave InChI |
WQZGKKKJIJFFOK-NQBVWVRGSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



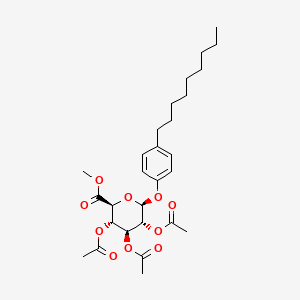
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
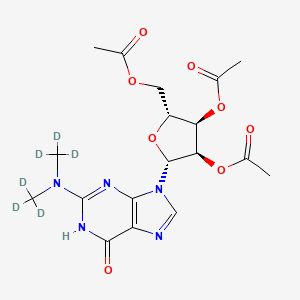
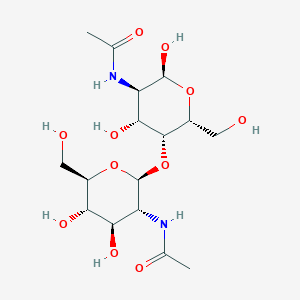
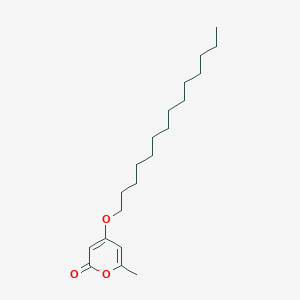
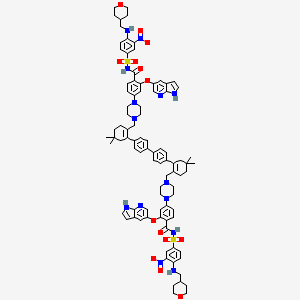
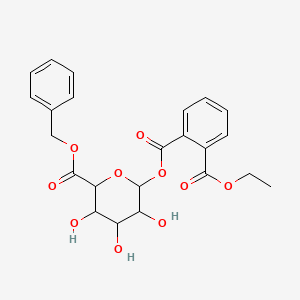
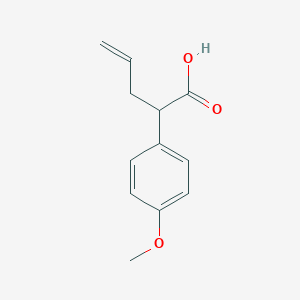
![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)
